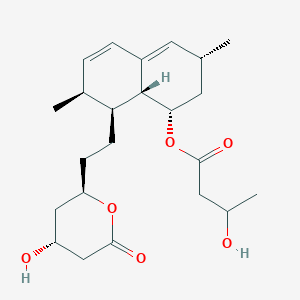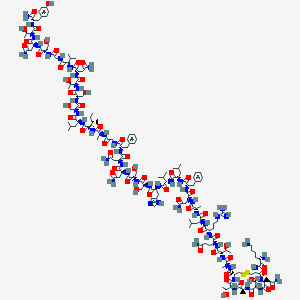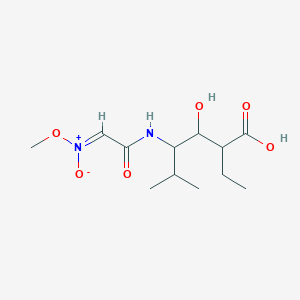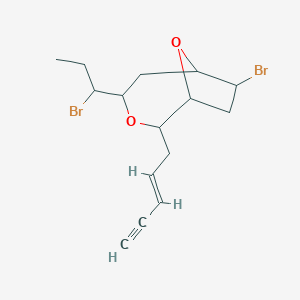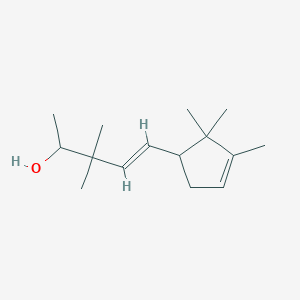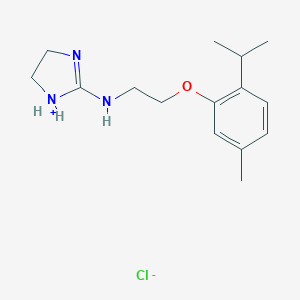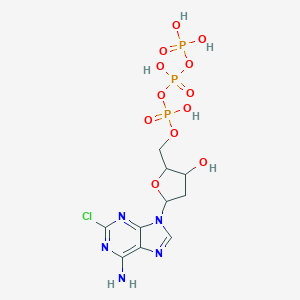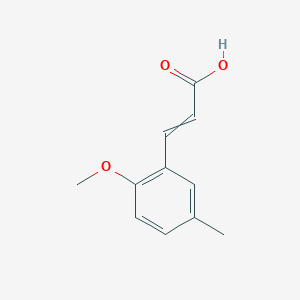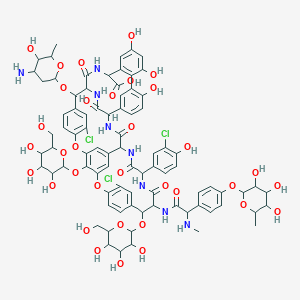
Chloropolysporin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloropolysporin B is a natural product that belongs to the family of polycyclic macrolide antibiotics. It was first isolated from the culture broth of Streptomyces chloropulvis in 2005. Chloropolysporin B has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Chloropolysporin B involves the inhibition of bacterial RNA polymerase, which is essential for the transcription of bacterial DNA. Chloropolysporin B binds to the β-subunit of RNA polymerase, preventing the formation of the transcription initiation complex. This results in the inhibition of bacterial RNA synthesis and the subsequent inhibition of bacterial growth.
Biochemical and Physiological Effects:
Chloropolysporin B has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, reduce inflammation, and inhibit cancer cell growth. In addition, Chloropolysporin B has been shown to have antioxidant properties, which may help to prevent oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Chloropolysporin B is its potent antibacterial activity against a wide range of bacteria. This makes it a useful tool for studying bacterial growth and the mechanisms of bacterial resistance. However, the low yield of Chloropolysporin B from fermentation makes it difficult to obtain large quantities of the compound for use in experiments. In addition, Chloropolysporin B has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on Chloropolysporin B. One direction is the development of more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis. Another direction is the investigation of the anti-inflammatory and anticancer properties of Chloropolysporin B, which may lead to the development of new drugs for these conditions. Finally, the investigation of the mechanism of action of Chloropolysporin B may lead to the development of new antibiotics that target bacterial RNA polymerase.
Métodos De Síntesis
The synthesis of Chloropolysporin B involves the fermentation of Streptomyces chloropulvis, followed by extraction and purification of the compound. The yield of Chloropolysporin B from the fermentation broth is relatively low, which makes it difficult to obtain large quantities of the compound. However, recent research has focused on developing more efficient methods for the synthesis of Chloropolysporin B, such as chemical synthesis and biosynthesis.
Aplicaciones Científicas De Investigación
Chloropolysporin B has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, Chloropolysporin B has been shown to have anti-inflammatory and anticancer properties. These properties make it a promising candidate for the development of new antibiotics, anti-inflammatory drugs, and anticancer drugs.
Propiedades
Número CAS |
105650-11-1 |
|---|---|
Nombre del producto |
Chloropolysporin B |
Fórmula molecular |
C83H89Cl3N8O34 |
Peso molecular |
1849 g/mol |
Nombre IUPAC |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(methylamino)-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C83H89Cl3N8O34/c1-27-61(101)42(87)24-52(119-27)126-71-32-8-14-46(40(85)18-32)122-48-20-34-21-49(73(48)128-83-70(110)67(107)64(104)51(26-96)125-83)123-47-15-9-33(19-41(47)86)72(127-82-69(109)66(106)63(103)50(25-95)124-82)60(93-74(111)54(88-3)29-4-10-36(11-5-29)121-81-68(108)65(105)62(102)28(2)120-81)78(115)90-56(31-7-13-44(99)39(84)17-31)75(112)91-57(34)77(114)89-55-30-6-12-43(98)37(16-30)53-38(22-35(97)23-45(53)100)58(80(117)118)92-79(116)59(71)94-76(55)113/h4-23,27-28,42,50-52,54-72,81-83,88,95-110H,24-26,87H2,1-3H3,(H,89,114)(H,90,115)(H,91,112)(H,92,116)(H,93,111)(H,94,113)(H,117,118) |
Clave InChI |
PCGBWZQZOMMXGB-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
Sinónimos |
chloropolysporin B chloropolysporin-B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



